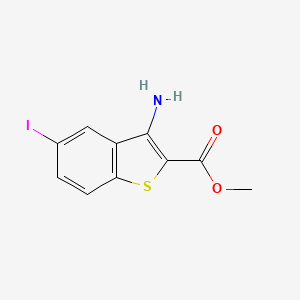

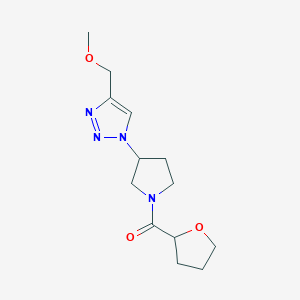

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate (MIB) is a small molecule compound with a variety of potential applications in the fields of chemistry, biochemistry, and pharmacology. MIB is an important tool for the study of biological systems, as it can be used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.

Applications De Recherche Scientifique

Copper-Catalyzed Cross-Coupling

“Methyl 3-amino-5-iodobenzothiophene-2-carboxylate” has been used in Copper-Catalyzed Cross-Coupling reactions . This process involves the carbon–nitrogen cross-coupling of the compound with a range of (hetero)aryl iodides using CuI, l-proline and Cs2CO3 in dioxane at moderate temperature . This procedure is an extremely general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .

Synthesis of 5H-pyrimido[5,4-b]indole Derivatives

The compound has been used in the synthesis of 5H-pyrimido[5,4-b]indole derivatives . The reactions of “Methyl 3-amino-1H-indole-2-carboxylates” with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of these derivatives .

Organic Materials

Compounds containing the benzothiophene frame, like “Methyl 3-amino-5-iodobenzothiophene-2-carboxylate”, are important building blocks in organic synthesis and are used in a broad range of applications . They are present in many organic materials, such as solar cells, light-emitting diodes (OLEDs), and field-effect transistors .

Medical Field

In the medical field, synthetic benzothiophene-based derivatives show various biological activities . They have been evaluated as inhibitors of tubulin polymerization and as candidates for the treatment of human cancer .

Anti-HCV Applications

“Methyl 3-amino-5-iodobenzothiophene-2-carboxylate” can be used for anti-HCV (hepatitis C virus) applications .

Anti-Inflammatory Agents

A number of aminobenzothiophene derivatives, including “Methyl 3-amino-5-iodobenzothiophene-2-carboxylate”, are recognized as anti-inflammatory agents .

Antioxidant Agents

“Methyl 3-amino-5-iodobenzothiophene-2-carboxylate” is recognized as an antioxidant agent .

Photochemotherapeutic Agents

“Methyl 3-amino-5-iodobenzothiophene-2-carboxylate” is recognized as a photochemotherapeutic agent .

Propriétés

IUPAC Name |

methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHOUWWSKDYISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2541285.png)

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2541296.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2541298.png)